Cyclopentane-2,2,5,5-d4-carboxylic-13C acid, 1-amino-
Overview
Description
Cyclopentane-2,2,5,5-d4-carboxylic-13C acid, 1-amino- is a deuterated and carbon-13 labeled derivative of cyclopentanecarboxylic acid. This compound is particularly useful in scientific research due to its isotopic labeling, which allows for detailed studies in various fields such as chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Cyclopentane-2,2,5,5-d4-carboxylic-13C acid, 1-amino- typically involves the following steps:
Deuteration: The introduction of deuterium atoms at the 2,2,5,5 positions of cyclopentane. This can be achieved through catalytic hydrogenation using deuterium gas.
Carbon-13 Labeling: The incorporation of carbon-13 at the carboxylic acid position. This is often done using carbon-13 labeled carbon dioxide in a carboxylation reaction.
Amination: The introduction of an amino group at the 1-position. This can be achieved through nucleophilic substitution reactions using ammonia or amines.
Industrial Production Methods
Industrial production of this compound may involve large-scale catalytic processes for deuteration and carbon-13 labeling, followed by purification steps to ensure high isotopic purity. The use of specialized reactors and catalysts is essential to achieve efficient and cost-effective production.
Chemical Reactions Analysis
Types of Reactions
Cyclopentane-2,2,5,5-d4-carboxylic-13C acid, 1-amino- can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro or nitroso derivatives.
Reduction: The carboxylic acid group can be reduced to form alcohols or aldehydes.
Substitution: The amino group can participate in nucleophilic substitution reactions to form amides or other derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Substitution: Reagents like acyl chlorides or anhydrides are used for amide formation.
Major Products
Oxidation: Nitro or nitroso derivatives.
Reduction: Alcohols or aldehydes.
Substitution: Amides or other substituted derivatives.
Scientific Research Applications
Cyclopentane-2,2,5,5-d4-carboxylic-13C acid, 1-amino- has a wide range of applications in scientific research:
Chemistry: Used as a tracer in reaction mechanisms and kinetic studies due to its isotopic labeling.
Biology: Employed in metabolic studies to trace biochemical pathways.
Medicine: Utilized in drug development and pharmacokinetic studies to understand drug metabolism and distribution.
Industry: Applied in the synthesis of labeled compounds for various industrial applications, including the development of new materials and catalysts.
Mechanism of Action
The mechanism of action of Cyclopentane-2,2,5,5-d4-carboxylic-13C acid, 1-amino- depends on its specific application. In metabolic studies, the compound is incorporated into biochemical pathways, allowing researchers to trace its movement and transformation. The isotopic labels (deuterium and carbon-13) provide distinct signals in spectroscopic analyses, enabling detailed studies of molecular interactions and transformations.
Comparison with Similar Compounds
Similar Compounds
Cyclopentanecarboxylic acid: The non-labeled parent compound.
Cyclopentane-2,2,5,5-d4-carboxylic acid: Deuterated but not carbon-13 labeled.
Cyclopentane-2,2,5,5-d4-carboxylic-13C acid: Deuterated and carbon-13 labeled but without the amino group.
Uniqueness
Cyclopentane-2,2,5,5-d4-carboxylic-13C acid, 1-amino- is unique due to its dual isotopic labeling and the presence of an amino group. This combination allows for more detailed and versatile studies compared to its non-labeled or singly labeled counterparts. The amino group also provides additional reactivity, enabling the synthesis of a broader range of derivatives for various applications.
Properties
IUPAC Name |
1-amino-2,2,5,5-tetradeuteriocyclopentane-1-carboxylic acid | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11NO2/c7-6(5(8)9)3-1-2-4-6/h1-4,7H2,(H,8,9)/i3D2,4D2,5+1 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NILQLFBWTXNUOE-LTWOJBLZSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)(C(=O)O)N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C1(CCC(C1([13C](=O)O)N)([2H])[2H])[2H] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11NO2 | |
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001212414 | |
Record name | Cyclopentane-2,2,5,5-d4-carboxylic-13C acid, 1-amino- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001212414 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
134.17 g/mol | |
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
201417-02-9 | |
Record name | Cyclopentane-2,2,5,5-d4-carboxylic-13C acid, 1-amino- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=201417-02-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Cyclopentane-2,2,5,5-d4-carboxylic-13C acid, 1-amino- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001212414 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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